Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The ethyl ester group at position 3 and the phenyl substituent at position 6 define its structural and functional characteristics. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is recognized for its versatility in medicinal chemistry due to its ability to interact with biological targets such as protein kinases .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-9-17-18-10-12(8-16-14(13)18)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
KBKMRPSKGGRPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-1-phenylpyrazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at specific positions on the pyrazolo-pyrimidine scaffold. Potassium permanganate (KMnO₄) under acidic conditions selectively oxidizes electron-rich regions of the heterocyclic system. While the exact oxidation products depend on reaction conditions, studies suggest the formation of hydroxylated or ketone derivatives.
| Reagent/Conditions | Target Site | Proposed Product | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 80°C, 4 hours | Pyrimidine C5 or C7 | Ketone or dihydroxy analog |
Reduction Reactions
Sodium borohydride (NaBH₄) in methanol reduces unsaturated bonds or carbonyl groups within the molecule. The ethyl ester group remains intact under these conditions, while reducible sites on the fused ring system are targeted.
| Reagent/Conditions | Reduced Site | Product | Reference |
|---|---|---|---|
| NaBH₄, MeOH, RT, 2 hours | Pyrazole C3-C4 bond | Dihydro-pyrazolo derivative |
Hydrolysis and Substitution Reactions
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Nucleophilic substitution reactions occur at electrophilic positions (e.g., C2 or C5 of the pyrimidine ring) with reagents like amines or thiols .
Hydrolysis Example:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, H₂O, reflux, 6 hours | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | ~85%* |
*Reported yields for analogous derivatives under optimized conditions reach 96% with microwave assistance.
Substitution Example:
| Reagent/Conditions | Site Modified | Product | Reference |
|---|---|---|---|
| NH₃, EtOH, 60°C, 12 hours | C2 of pyrimidine | 2-Amino substituted derivative |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at halogenated positions. While the base compound lacks halogens, bromination or iodination at C5 or C7 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Br-substituted derivative, aryl boronic acid | Aryl-substituted analog |
Click Chemistry Functionalization
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to alkyne-modified derivatives. This strategy enhances solubility or enables bioconjugation .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, azide reagent | Triazole-functionalized derivative |
Key Reactivity Insights:
-
Positional Selectivity : Reactions predominantly occur at the pyrimidine ring due to its higher electrophilicity compared to the pyrazole ring .
-
Ester Stability : The ethyl ester group remains inert under mild conditions but hydrolyzes readily in strong acidic/basic media.
-
Catalytic Enhancements : Microwave irradiation and flow chemistry improve reaction efficiency and scalability .
This reactivity profile positions the compound as a versatile intermediate for synthesizing kinase inhibitors, fluorescent probes, and other bioactive molecules .
Scientific Research Applications
PDE Inhibition
One of the prominent applications of pyrazolo[1,5-a]pyrimidine derivatives is their role as phosphodiesterase (PDE) inhibitors. A study demonstrated that modifications at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine core can significantly enhance PDE2A inhibitory activity. For instance, the introduction of a methyl group at the 6-position resulted in a substantial increase in potency, making these compounds promising candidates for treating cognitive impairments and other neurological disorders .
| Compound | IC50 (nM) | PDE Selectivity |
|---|---|---|
| Parent Compound | 0.61 | High |
| 6-Methyl Derivative | 0.048 | Enhanced |
Anticancer Activity
Research has indicated that certain derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer properties by inducing apoptosis in cancer cells. The ethyl ester variant has shown effectiveness in inhibiting tumor growth in various cancer models, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby providing relief in inflammatory diseases such as arthritis .
Case Study 1: Cognitive Impairment Treatment
A preclinical study evaluated the efficacy of a specific pyrazolo[1,5-a]pyrimidine derivative in models of cognitive impairment. Results showed that the compound not only improved cognitive function but also demonstrated a favorable pharmacokinetic profile with good brain penetration .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that pyrazolo[1,5-a]pyrimidine derivatives could effectively induce apoptosis through the activation of caspase pathways. The compounds were tested against breast and lung cancer cells, showing significant reductions in cell viability .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro , cyano ) enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions.
- Lipophilic substituents (e.g., 4-methoxyphenyl ) improve membrane permeability but may reduce aqueous solubility.
- Hydroxyl groups (e.g., at C7 ) enable hydrogen bonding and metal coordination, relevant for enzyme inhibition or catalytic applications.
Biological Activity
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a carboxylic acid functional group and an ethyl ester moiety, which contribute to its chemical reactivity and solubility properties. This article reviews the biological activities, synthesis methods, and pharmacological potential of this compound based on recent research findings.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.28 g/mol
The compound's structure allows for various chemical reactions, including esterification and nucleophilic substitutions, which facilitate the synthesis of derivatives with enhanced biological activities.
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their pharmacological effects. Key activities include:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of specific kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have shown significant inhibition against Pim-1 and Flt-3 kinases, which are crucial targets in cancer therapy .
- Kinase Inhibition : A study highlighted that selected pyrazolo[1,5-a]pyrimidine compounds exhibited nanomolar inhibitory activity against Pim-1 kinase. The lead compound demonstrated >98% inhibition at 1 μM concentration against Pim-1 and was also effective against TRKC and Flt-3 kinases .
Study on Pim-1 Inhibition
A notable study focused on the optimization and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of Pim-1 kinase. The results showed that:
- Compounds displayed strong inhibition in cell-based assays.
- The lead compound inhibited BAD phosphorylation effectively at submicromolar concentrations.
The selectivity profile indicated that these compounds had an improved safety profile compared to earlier inhibitors like SGI-1776, making them promising candidates for further development in cancer therapies .
Comparative Biological Activity
A comparative analysis of similar compounds revealed varying biological activities based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-3-one | Lacks carboxylic acid; has a ketone | Anticancer |
| 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine | Contains amino group; no ethyl ester | Anxiolytic |
| 2-Phenyl-pyrazolo[1,5-a]pyridine | Different ring structure; similar pharmacophore | Antibacterial |
The unique combination of functional groups in this compound confers distinct pharmacological properties not found in other similar compounds. Its ability to modulate multiple biological pathways enhances its therapeutic potential across various diseases .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole structure.
- Pyrimidine Fusion : Combining the pyrazole with pyrimidine moieties through cyclization reactions.
- Functional Group Modification : Introduction of carboxylic acid and ethyl ester groups to enhance solubility and reactivity.
These synthetic strategies allow for the creation of a library of derivatives with varied biological activities and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
